An In-depth Technical Guide to 3-Bromo-4-ethoxy-5-methoxybenzonitrile
An In-depth Technical Guide to 3-Bromo-4-ethoxy-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
3-Bromo-4-ethoxy-5-methoxybenzonitrile, registered under CAS number 495396-35-5, is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its unique arrangement of a nitrile group, a bromine atom, and two distinct alkoxy groups (ethoxy and methoxy) on a benzene ring makes it a highly valuable and versatile synthetic intermediate. The electron-withdrawing nature of the nitrile and bromine functionalities, combined with the electron-donating character of the alkoxy groups, creates a nuanced electronic environment that allows for selective and diverse chemical transformations. This guide provides a comprehensive overview of its synthesis, characterization, potential applications, and safety considerations, grounded in established chemical principles and available data.
Core Molecular Attributes
A clear understanding of the fundamental properties of a compound is the bedrock of its effective application in research and development.
| Property | Value | Source(s) |
| CAS Number | 495396-35-5 | [1] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [1] |
| Molecular Weight | 256.10 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [1] |
Strategic Synthesis Pathway
The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A logical and commonly employed synthetic route starts from the readily available precursor, isovanillin (3-hydroxy-4-methoxybenzaldehyde).
Step 1: Ethylation of Isovanillin to 3-Ethoxy-4-methoxybenzaldehyde
The first step involves the ethylation of the phenolic hydroxyl group of isovanillin. This is a standard Williamson ether synthesis.
Reaction:
Figure 1: Ethylation of Isovanillin.
Experimental Protocol:
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In a suitable reaction vessel, dissolve isovanillin and a base such as sodium hydroxide or potassium carbonate in a solvent like water.
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Add bromoethane to the mixture. A phase-transfer catalyst, such as tetrabutylammonium bromide, can be employed to facilitate the reaction.[2]
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Stir the mixture at a controlled temperature, typically ranging from ambient to slightly elevated temperatures (e.g., 25-60 °C), for a period of 3 to 6 hours.[2]
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Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC).
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Upon completion, the product, 3-ethoxy-4-methoxybenzaldehyde, can be isolated by filtration as a solid.
Step 2: Conversion of Aldehyde to Nitrile
The next stage involves the conversion of the benzaldehyde functionality to a benzonitrile. A common method is through the formation of an oxime followed by dehydration.
Reaction:
Figure 2: Conversion to Benzonitrile.
Experimental Protocol:
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React 3-ethoxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding aldoxime.[3]
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The resulting oxime is then subjected to dehydration using a reagent like acetic anhydride.[3]
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The reaction is typically heated to drive the dehydration process.[3]
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After the reaction is complete, the product, 3-ethoxy-4-methoxybenzonitrile, is isolated through workup procedures which may include pouring the reaction mixture into water to precipitate the product, followed by filtration and washing.[3]
Step 3: Regioselective Bromination
The final step is the regioselective bromination of the aromatic ring to introduce the bromine atom at the desired position. The directing effects of the alkoxy groups are crucial in this step. The ethoxy and methoxy groups are ortho-, para-directing activators. The position ortho to the methoxy group and meta to the ethoxy group is sterically hindered. The position ortho to the ethoxy group and meta to the methoxy group is the most likely site for electrophilic substitution.
Reaction:
Figure 3: Regioselective Bromination.
Experimental Protocol (Proposed):
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Dissolve 3-ethoxy-4-methoxybenzonitrile in a suitable solvent such as acetic acid or a non-polar solvent like carbon tetrachloride.
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Slowly add a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), to the solution at a controlled temperature, potentially at room temperature or slightly below to control the reaction rate and selectivity.
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, the reaction mixture is worked up. This may involve quenching with a reducing agent like sodium thiosulfate to remove excess bromine, followed by extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure to yield the crude product.
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The crude 3-Bromo-4-ethoxy-5-methoxybenzonitrile can then be purified by recrystallization or column chromatography.
Characterization and Spectroscopic Data
Due to the limited availability of published experimental data for this specific compound, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the methoxy group (a singlet). The two aromatic protons should appear as singlets or doublets with a small meta-coupling constant.
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¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The nitrile carbon will appear in the characteristic downfield region (around 115-120 ppm), and the aromatic carbons will have chemical shifts influenced by the attached substituents.
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IR Spectroscopy: The infrared spectrum should exhibit a sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Other characteristic bands would include C-H stretching of the aromatic and alkyl groups, C-O stretching of the ethers, and C-Br stretching.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).
Applications in Research and Development
Substituted benzonitriles are crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials. While specific applications of 3-Bromo-4-ethoxy-5-methoxybenzonitrile are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas:
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Pharmaceutical Synthesis: The core structure is present in various pharmacologically active compounds. For instance, the related 3-ethoxy-4-methoxybenzonitrile is a key intermediate in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of psoriasis and psoriatic arthritis.[3] The presence of the bromine atom in the target molecule provides a handle for further functionalization, such as through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), to build more complex molecular architectures for drug discovery programs.
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Agrochemicals: Brominated aromatic compounds are frequently used in the development of herbicides and pesticides. The specific substitution pattern of this molecule could be explored for the synthesis of new agrochemical candidates.
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Materials Science: Benzonitrile derivatives can be utilized in the synthesis of liquid crystals, dyes, and other organic materials with specific electronic and optical properties.
Safety and Handling
As a laboratory chemical, 3-Bromo-4-ethoxy-5-methoxybenzonitrile should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data for structurally related compounds suggest the following precautions:
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General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry place.[1]
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Fire Safety: While not highly flammable, appropriate fire extinguishers should be available in the laboratory.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-Bromo-4-ethoxy-5-methoxybenzonitrile is a promising and versatile building block for organic synthesis. Its well-defined structure and multiple functional groups offer a wide range of possibilities for the creation of novel compounds with potential applications in medicine, agriculture, and materials science. This guide provides a foundational understanding of its synthesis, properties, and potential uses, serving as a valuable resource for researchers and developers in the chemical sciences. Further investigation into its reactivity and applications is warranted and is expected to unveil its full potential as a key synthetic intermediate.
References
- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- Google Patents. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.
- Google Patents. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
- Google Patents. CN105330586B - A kind of preparation method of Apremilast.
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ResearchGate. Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Available at: [Link]
